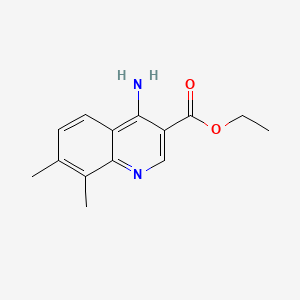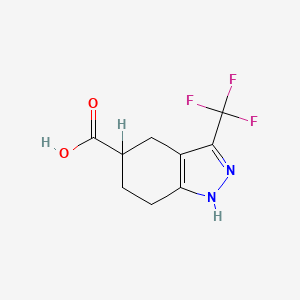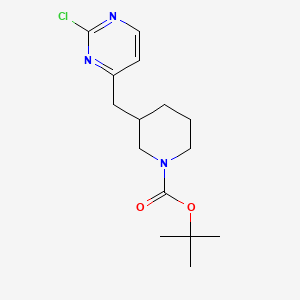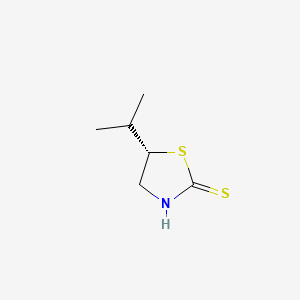
(2Z)-2-(5-ethyl-5-methyl-2-oxo-1,3-oxazolidin-4-ylidene)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-2-(5-ethyl-5-methyl-2-oxo-1,3-oxazolidin-4-ylidene)acetonitrile is an organic compound with the molecular formula C8H10N2O2 and a molecular weight of 16618 This compound is characterized by the presence of an oxazolidine ring, which is a five-membered ring containing oxygen and nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(5-ethyl-5-methyl-2-oxo-1,3-oxazolidin-4-ylidene)acetonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 5-ethyl-5-methyl-2-oxooxazolidine with acetonitrile in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The starting materials are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then isolated and purified using techniques such as distillation, crystallization, or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-2-(5-ethyl-5-methyl-2-oxo-1,3-oxazolidin-4-ylidene)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxazolidinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxazolidine derivatives.
Aplicaciones Científicas De Investigación
(2Z)-2-(5-ethyl-5-methyl-2-oxo-1,3-oxazolidin-4-ylidene)acetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2Z)-2-(5-ethyl-5-methyl-2-oxo-1,3-oxazolidin-4-ylidene)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-Ethyl-5-methyl-2-oxooxazolidin-4-ylidene)acetate
- 2-(5-Ethyl-5-methyl-2-oxooxazolidin-4-ylidene)propionitrile
- 2-(5-Ethyl-5-methyl-2-oxooxazolidin-4-ylidene)butyrate
Uniqueness
(2Z)-2-(5-ethyl-5-methyl-2-oxo-1,3-oxazolidin-4-ylidene)acetonitrile is unique due to its specific structural features, including the presence of both an oxazolidine ring and a nitrile group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
139097-56-6 |
|---|---|
Fórmula molecular |
C8H10N2O2 |
Peso molecular |
166.18 |
Nombre IUPAC |
(2Z)-2-(5-ethyl-5-methyl-2-oxo-1,3-oxazolidin-4-ylidene)acetonitrile |
InChI |
InChI=1S/C8H10N2O2/c1-3-8(2)6(4-5-9)10-7(11)12-8/h4H,3H2,1-2H3,(H,10,11)/b6-4- |
Clave InChI |
LAFSMRRWJJUUEP-XQRVVYSFSA-N |
SMILES |
CCC1(C(=CC#N)NC(=O)O1)C |
Sinónimos |
Acetonitrile, (5-ethyl-5-methyl-2-oxo-4-oxazolidinylidene)-, (Z)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(4-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B594066.png)
![(2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(morpholino)methanone](/img/structure/B594067.png)
![6-Bromo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B594068.png)
![4-[3-(naphthalene-1-carbonyl)indol-1-yl]butanoic acid](/img/structure/B594069.png)
![3,3,4,4-tetradeuterio-5-[3-(naphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B594070.png)



![[1-(3-methylbutan-2-yl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B594081.png)
![[1-(2,2-Dimethylpropyl)indol-3-yl]-naphthalen-2-ylmethanone](/img/structure/B594084.png)
![[1-(2-methylpropyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B594085.png)

![6-Amino-thiazolo[5,4-c]pyridine-2-carboxylic acid methyl ester](/img/structure/B594087.png)

